molecular formula C16H17ClF2N4 B6457581 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine CAS No. 2548982-24-5

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine

Cat. No.: B6457581
CAS No.: 2548982-24-5
M. Wt: 338.78 g/mol
InChI Key: DVGKOLPXRZPAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a pyrimidine ring substituted with a difluoromethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine has several scientific research applications:

Mechanism of Action

The specific mechanism of action for 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. Further research is needed to elucidate the exact pathways involved.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClF2N4/c1-11-20-14(16(18)19)10-15(21-11)23-7-5-22(6-8-23)13-4-2-3-12(17)9-13/h2-4,9-10,16H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGKOLPXRZPAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.